

# Hydroxysafflor Yellow A: A Comprehensive Technical Review for Researchers

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## Compound of Interest

Compound Name: Hydroxysafflor yellow A

Cat. No.: B10762126

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An In-depth Guide to the Pharmacology, Experimental Methodologies, and Core Signaling Pathways of a Promising Natural Compound

**Hydroxysafflor yellow A** (HSYA), a principal bioactive chalcone glycoside extracted from the flowers of *Carthamus tinctorius* L., commonly known as safflower, has garnered significant attention within the scientific community.[1][2] Renowned for its therapeutic potential across a spectrum of diseases, HSYA is a subject of extensive research in cardiovascular disorders, neuroprotection, oncology, and inflammatory conditions. This technical guide provides a detailed overview of HSYA, focusing on its pharmacological effects, quantitative data from key studies, detailed experimental protocols, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## Physicochemical Properties and Stability

HSYA is a water-soluble, orange-yellow powdery substance with the molecular formula  $C_{27}H_{32}O_{16}$ . [3] Its structure is characterized by a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower. [3] However, HSYA is structurally unstable and susceptible to degradation under certain conditions. It degrades at high temperatures (above 60°C) and in solutions with extreme pH levels ( $\leq 3.0$  or  $> 7.0$ ). [4] The degradation of HSYA has been observed to follow first-order kinetics. [5] This instability, particularly in the presence of gastric acid, contributes to its low oral bioavailability. [3]

# Pharmacological Effects: A Quantitative Overview

HSYA exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its anticancer, neuroprotective, cardioprotective, and pharmacokinetic properties.

**Table 1: Anticancer Activity of Hydroxysafflor Yellow A**

| Cell Line | Cancer Type                         | Assay | IC <sub>50</sub> (μM)                  | Duration (h) | Reference           |
|-----------|-------------------------------------|-------|--|--------------|---------------------|
| BGC-823   | Human Gastric Carcinoma             | MTT   | ~100                                   | 48           | <a href="#">[6]</a> |
| Jurkat    | T-cell Acute Lymphoblastic Leukemia | MTT   | 99.08                                  | 24           | <a href="#">[6]</a> |
| Jurkat    | T-cell Acute Lymphoblastic Leukemia | MTT   | 77.81                                  | 48           | <a href="#">[6]</a> |
| Jurkat    | T-cell Acute Lymphoblastic Leukemia | MTT   | 59.05                                  | 72           | <a href="#">[6]</a> |
| HCT116    | Human Colorectal Carcinoma          | -     | 25, 50, 100 (effective concentrations) | -            | <a href="#">[7]</a> |
| A549      | Human Non-small Cell Lung Cancer    | -     | 5, 10, 20 (effective concentrations)   | 48           | <a href="#">[8]</a> |
| H1299     | Human Non-small Cell Lung Cancer    | -     | 5, 10, 20 (effective concentrations)   | 48           | <a href="#">[8]</a> |

**Table 2: Neuroprotective Effects of Hydroxysafflor Yellow A in Animal Models**

| Animal Model            | Condition   | Dosage         | Administration Route      | Key Findings  | Reference            |
|-------------------------|---|----------------|---------------------------|---|----------------------|
| Wistar-Kyoto (WKY) rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3.0, 6.0 mg/kg | Sublingual vein injection | Significant reduction in neurological deficit scores and infarct area.  | <a href="#">[9]</a>  |
|                         |   |                |                           |   |                      |
|                         |   |                |                           |   |                      |
|                         |   |                |                           |   |                      |
| Sprague-Dawley rats     | MCAO/Reperfusion                                  | 2, 4, 8 mg/kg  | Tail vein injection       | Dose-dependent decrease in neurological deficit scores.   | <a href="#">[10]</a> |
| MCAO rats               | MCAO  | 4, 8, 16 mg/kg | Carotid artery            | Dose-dependent recovery of neurological function and reduction in cerebral infarct volume within a 3-hour therapeutic window. | <a href="#">[11]</a> |

**Table 3: Cardioprotective Effects of Hydroxysafflor Yellow A in Animal Models**

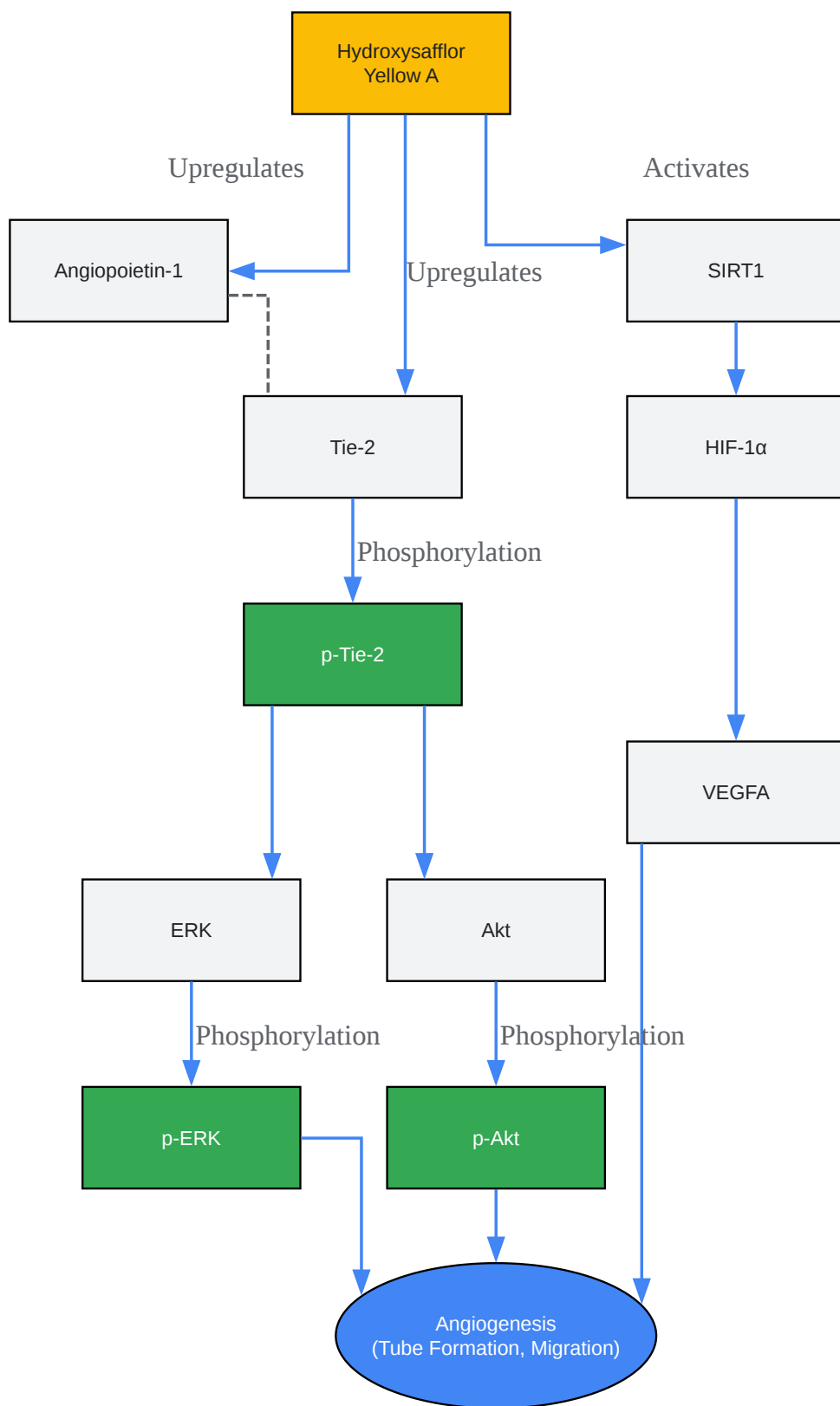
| Animal Model | Condition                                | Dosage     | Administration Route | Key Findings   | Reference |
|--------------|--|------------|----------------------|--|-----------|
| Rats         | Acute Myocardial Ischemia (LAD ligation) | 4, 8 mg/kg | -                    | Reduction in myocardial infarction size; inhibition of increased CK-MB activity and MDA content; attenuation of decreased SOD and eNOS activity. |           |
| Mice         | Hindlimb Ischemia                        | 6 mg/kg    | Tail vein injection  | Increased recovery of perfusion and increased arteriole and capillary densities in ischemic muscles.   | [2]       |

Table 4: Pharmacokinetic Parameters of Hydroxysafflor Yellow A

| Species            | Dosage         | Administration Route | Key Parameters   | Reference |
|--------------------|----------------|----------------------|--|-----------|
| Rats               | 3-24 mg/kg     | Intravenous          | Linear pharmacokinetic s. Urinary excretion: 52.6 ± 17.9%; Fecal excretion: 8.4 ± 5.3%; Biliary excretion: 1.4 ± 1.0%. Plasma protein binding: 48.0-54.6%. | [12]      |
| Dogs               | 6-24 mg/kg     | Intravenous          | Linear pharmacokinetic s.  | [12]      |
| Healthy Volunteers | 35, 70, 140 mg | Intravenous          | $t_{1/2}$ : 3.32 h; $C_{max}$ : 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L, respectively.   | [13]      |
| Rats               | -              | Oral                 | Bioavailability: 1.2%.   | [13]      |

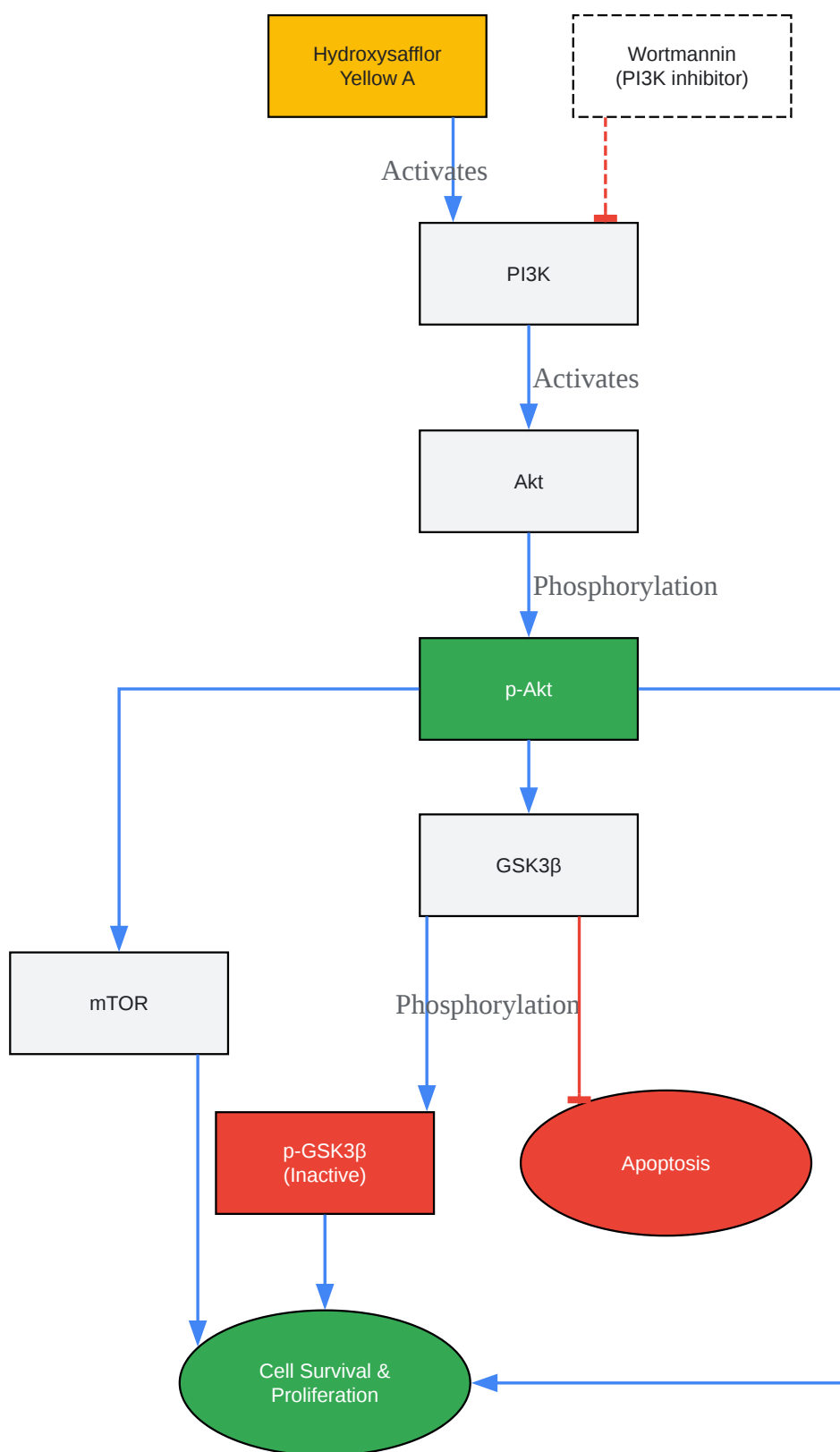
## Core Signaling Pathways Modulated by Hydroxysafflor Yellow A

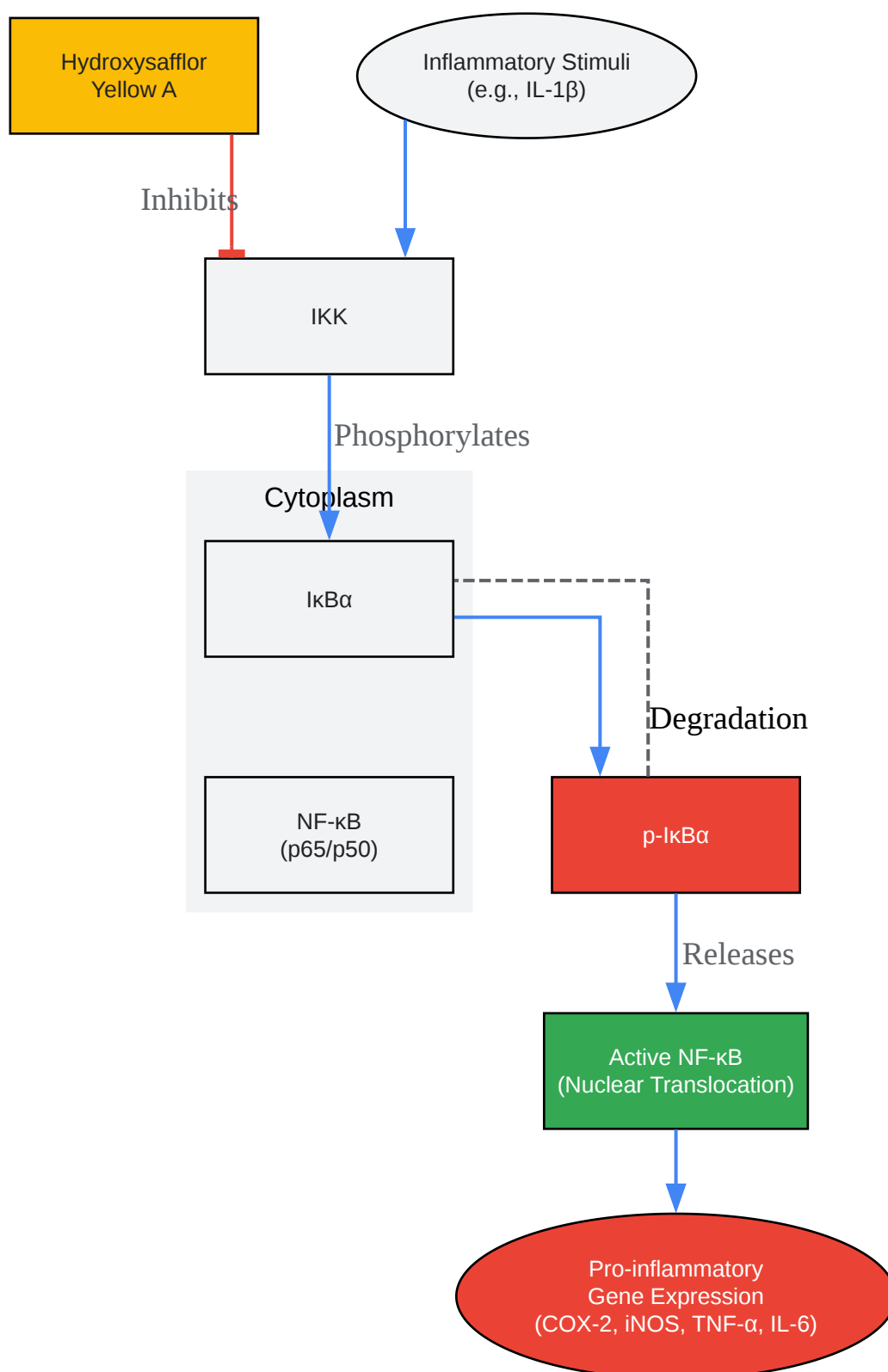
HSYA exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of HSYA in angiogenesis, cell survival and proliferation, and inflammation.



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HSYA-mediated pro-angiogenic signaling pathways.





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